molecular formula C15H24N4O B2816165 1-cyclohexyl-4-(1-methyl-1H-imidazole-5-carbonyl)piperazine CAS No. 2379972-20-8

1-cyclohexyl-4-(1-methyl-1H-imidazole-5-carbonyl)piperazine

Cat. No.: B2816165
CAS No.: 2379972-20-8
M. Wt: 276.384
InChI Key: FFLKSAKXJUCRGD-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-(1-methyl-1H-imidazole-5-carbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a cyclohexyl group and a 1-methyl-1H-imidazole-5-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclohexyl-4-(1-methyl-1H-imidazole-5-carbonyl)piperazine typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-4-(1-methyl-1H-imidazole-5-carbonyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Alkyl halides, potassium carbonate as base, acetone as solvent.

Major Products Formed:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-(1-methyl-1H-imidazole-5-carbonyl)piperazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 1-Cyclohexyl-4-(1H-imidazole-5-carbonyl)piperazine
  • 1-Cyclohexyl-4-(1-methyl-1H-imidazole-4-carbonyl)piperazine
  • 1-Cyclohexyl-4-(1-methyl-1H-imidazole-2-carbonyl)piperazine

Comparison: 1-Cyclohexyl-4-(1-methyl-1H-imidazole-5-carbonyl)piperazine is unique due to the specific positioning of the methyl and carbonyl groups on the imidazole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-17-12-16-11-14(17)15(20)19-9-7-18(8-10-19)13-5-3-2-4-6-13/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLKSAKXJUCRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)N2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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